molecular formula C16H24N2O4 B12598982 N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide CAS No. 880352-93-2

N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B12598982
CAS No.: 880352-93-2
M. Wt: 308.37 g/mol
InChI Key: QMZHKVPJHCBZAU-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of two hydroxy-2-methylpropan-2-yl groups attached to a benzene ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 1-hydroxy-2-methylpropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-hydroxy-2-methylpropan-2-yl)oxamide
  • 4-Bromo-N~1~,N~3~-Bis(1-hydroxy-2-methylpropan-2-yl)isophthalamide

Uniqueness

N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide is unique due to its specific substitution pattern on the benzene ring and the presence of two hydroxy-2-methylpropan-2-yl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

880352-93-2

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

1-N,4-N-bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C16H24N2O4/c1-15(2,9-19)17-13(21)11-5-7-12(8-6-11)14(22)18-16(3,4)10-20/h5-8,19-20H,9-10H2,1-4H3,(H,17,21)(H,18,22)

InChI Key

QMZHKVPJHCBZAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)CO

Origin of Product

United States

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